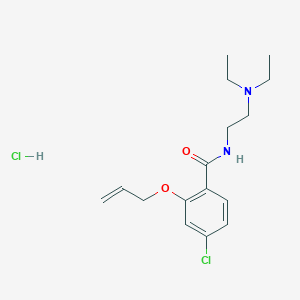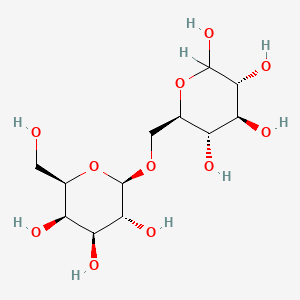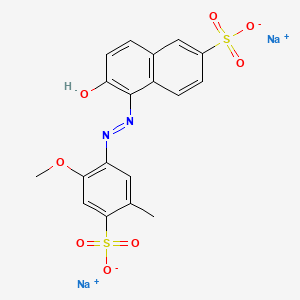
Atropine methyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
阿托品甲基溴是一种源自阿托品的季铵化合物,阿托品是一种莨菪烷生物碱。它以其抗胆碱能特性而闻名,这意味着它可以阻断乙酰胆碱对毒蕈碱受体的作用。 这种化合物在各种医疗应用中使用,包括治疗消化性溃疡、胃溃疡和十二指肠溃疡 .
作用机制
阿托品甲基溴作为毒蕈碱受体的竞争性可逆拮抗剂。通过阻断乙酰胆碱对这些受体的作用,它抑制了副交感神经系统,副交感神经系统负责“休息和消化”活动。 这会导致诸如心率加快、唾液分泌减少和平滑肌松弛等影响 .
类似化合物:
阿托品: 一种天然存在的莨菪烷生物碱,具有类似的抗胆碱能特性.
苯甲酰托品碱甲基溴: 另一种季铵化合物,在治疗胃肠道疾病方面具有类似的用途.
独特性: 阿托品甲基溴的独特性在于其季铵结构,这使得与阿托品和东莨菪碱相比,它不太可能穿过血脑屏障。 这导致中枢神经系统副作用较少,使其更适合某些医疗应用 .
生化分析
Biochemical Properties
Atropine methylbromide interacts with muscarinic acetylcholine receptors, which mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins . The nature of these interactions is competitive and reversible .
Cellular Effects
Atropine methylbromide has significant effects on various types of cells and cellular processes. It influences cell function by blocking the effects of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Atropine methylbromide exerts its effects at the molecular level primarily through its binding interactions with muscarinic acetylcholine receptors . This binding inhibits the action of acetylcholine, leading to a decrease in the activity of adenylate cyclase and a subsequent decrease in the concentration of cyclic adenosine monophosphate (cAMP) within cells .
Temporal Effects in Laboratory Settings
The effects of atropine methylbromide can change over time in laboratory settings. While specific data on atropine methylbromide is limited, atropine, from which it is derived, is known to have a rapid onset of action, typically beginning within a minute, and lasts half an hour to an hour .
Metabolic Pathways
Atropine methylbromide is involved in metabolic pathways related to the action of acetylcholine. It is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid .
Transport and Distribution
Atropine methylbromide is distributed throughout the body. Following intravenous administration, the total apparent volume of distribution of atropine ranged between 1.0 and 1.7 L/kg .
Subcellular Localization
Given its mechanism of action, it is likely to be found wherever muscarinic acetylcholine receptors are located, including the cell membrane .
准备方法
合成路线和反应条件: 阿托品甲基溴的合成通常涉及阿托品与甲基溴的反应。 该过程可以在连续流动系统中进行,从而可以精确控制反应条件并有效分离副产物 。反应条件通常包括仔细的 pH 控制和使用功能化树脂以实现高纯度。
工业生产方法: 阿托品甲基溴的工业生产涉及使用与实验室方法类似的原理进行大规模合成,但针对更高产量和效率进行了优化。 该过程可能包括诸如液液萃取、结晶和蒸馏等步骤以确保最终产品的纯度和质量 .
化学反应分析
科学研究应用
阿托品甲基溴在科学研究中具有广泛的应用:
化学: 它被用作有机合成的试剂以及分析化学中的标准化合物。
生物学: 研究人员用它来研究毒蕈碱受体拮抗作用对各种生物过程的影响。
医药: 它用于治疗胃肠道疾病,以及作为术前用药,以减少唾液分泌和其他分泌物.
工业: 阿托品甲基溴用于制药行业生产各种药物.
相似化合物的比较
Atropine: A naturally occurring tropane alkaloid with similar antimuscarinic properties.
Homatropine methylbromide: Another quaternary ammonium compound with similar uses in treating gastrointestinal disorders.
Scopolamine: A tropane alkaloid with antimuscarinic properties, used primarily for motion sickness and postoperative nausea.
Uniqueness: Atropine methylbromide is unique due to its quaternary ammonium structure, which makes it less likely to cross the blood-brain barrier compared to atropine and scopolamine. This results in fewer central nervous system side effects, making it more suitable for certain medical applications .
属性
CAS 编号 |
2870-71-5 |
|---|---|
分子式 |
C18H26BrNO3 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17?; |
InChI 键 |
XMLNCADGRIEXPK-ZNHDNBJUSA-M |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
手性 SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
规范 SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
外观 |
Solid powder |
Key on ui other cas no. |
2870-71-5 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
31610-87-4 (Parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















